Glucagon-like peptide-I(7-36) amide

Descripción general

Descripción

El péptido 1 similar al glucagón (7-36) amida es un potente péptido insulinotrópico dependiente de la glucosa producido por el procesamiento postraduccional del proglucagón en las células L intestinales . Desempeña un papel crucial en la regulación del metabolismo de la glucosa al estimular la secreción de insulina en respuesta a la ingesta de alimentos . Este péptido es conocido por sus efectos significativos sobre la homeostasis de la glucosa y ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en la diabetes y la obesidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del péptido 1 similar al glucagón (7-36) amida implica la ligadura quimioselectiva de dos fragmentos peptídicos sin protección: un α-cetoácido peptídico C-terminal y una hidroxilamina peptídica N-terminal . Este método no requiere ningún reactivo y no produce subproductos . Las condiciones de reacción son suaves, lo que lo convierte en un enfoque eficiente y sencillo para sintetizar este péptido.

Métodos de producción industrial: La producción industrial del péptido 1 similar al glucagón (7-36) amida generalmente implica la síntesis de péptidos en fase sólida (SPPS), que permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida . Este método es altamente eficiente y escalable, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido 1 similar al glucagón (7-36) amida principalmente se somete a reacciones enzimáticas en lugar de reacciones químicas tradicionales. Es rápidamente degradado por la dipeptidil peptidasa IV (DPP IV) para formar el péptido 1 similar al glucagón (9-36) amida . Esta escisión enzimática es una vía metabólica importante para el péptido.

Reactivos y condiciones comunes: La degradación enzimática del péptido 1 similar al glucagón (7-36) amida por la DPP IV ocurre en condiciones fisiológicas, típicamente en los capilares que abastecen las células L de la mucosa intestinal . La presencia de inhibidores específicos de la DPP IV, como la valina-pirrolilida, puede prevenir esta degradación y aumentar la proporción de péptido intacto .

Principales productos formados: El principal producto formado a partir de la degradación enzimática del péptido 1 similar al glucagón (7-36) amida es el péptido 1 similar al glucagón (9-36) amida . Esta forma truncada del péptido es biológicamente inactiva y no ejerce los mismos efectos insulinotrópicos que el péptido intacto .

Aplicaciones Científicas De Investigación

Diabetes Management

GLP-1(7-36) amide has shown significant promise in managing non-insulin-dependent diabetes mellitus (NIDDM). Research indicates that both intravenous and subcutaneous administrations normalize plasma glucose levels effectively. For instance, subcutaneous administration of GLP-1(7-36) amide at high doses resulted in a substantial reduction in fasting plasma glucose levels .

Case Study:

A study involving eight patients demonstrated that subcutaneous GLP-1(7-36) amide led to a 40% reduction in integrated incremental glucose responses during meals, showcasing its efficacy in controlling postprandial hyperglycemia .

Gastric Motility Regulation

GLP-1(7-36) amide plays a crucial role in regulating gastric motility. It has been shown to retard gastric emptying and reduce food intake, making it a candidate for obesity treatment as well .

Research Findings:

In a controlled study with healthy volunteers, administration of synthetic GLP-1 resulted in significant changes in fundus motility and gastric compliance, indicating its potential as a physiological regulator of gastric function .

Hepatic Glucose Uptake Enhancement

In vitro studies suggest that GLP-1(7-36) amide enhances hepatic glucose uptake, which is critical for maintaining glucose homeostasis. This has implications for developing treatments aimed at improving liver function in diabetic patients .

Clinical Insights:

A study involving type 1 diabetes patients showed that GLP-1 infusion increased splanchnic glucose uptake, further supporting its role in hepatic glucose metabolism .

Comparative Efficacy Table

Mecanismo De Acción

El mecanismo de acción del péptido 1 similar al glucagón (7-36) amida implica la unión a sus receptores específicos en las células β pancreáticas, lo que lleva a la activación de vías de señalización aguas abajo que estimulan la secreción de insulina . El péptido también inhibe la secreción de glucagón de las células α pancreáticas, reduciendo así la producción hepática de glucosa . Además, actúa sobre el sistema nervioso central para regular la ingesta de alimentos y el gasto energético . Los objetivos moleculares y las vías implicadas incluyen la vía del monofosfato cíclico de adenosina (cAMP) y la activación de la proteína quinasa A (PKA), que potencian la secreción de insulina y otros efectos metabólicos .

Comparación Con Compuestos Similares

El péptido 1 similar al glucagón (7-36) amida es similar a otras hormonas incretinas, como el polipéptido insulinotrópico dependiente de la glucosa (GIP) y el péptido 1 similar al glucagón (7-37) . Es único en su capacidad de estimular la secreción de insulina de forma dependiente de la glucosa y sus efectos inhibitorios sobre la secreción de glucagón . A diferencia del GIP, que tiene un efecto glucagonógeno durante la hipoglucemia, el péptido 1 similar al glucagón (7-36) amida exhibe un efecto glucagonostático durante la hiperglucemia . Esto lo hace particularmente efectivo en el manejo de los niveles de glucosa posprandial y en la reducción del riesgo de hipoglucemia en personas con diabetes tipo 2 .

Compuestos similares incluyen:

- Polipéptido insulinotrópico dependiente de la glucosa (GIP)

- Péptido 1 similar al glucagón (7-37)

- Péptido 1 similar al glucagón (9-36) amida

Estos compuestos comparten similitudes estructurales con el péptido 1 similar al glucagón (7-36) amida, pero difieren en sus actividades biológicas y potencial terapéutico .

Actividad Biológica

Glucagon-like peptide-I(7-36) amide (GLP-1(7-36) amide) is a significant incretin hormone involved in glucose metabolism and insulin regulation. This article delves into its biological activity, including its mechanisms of action, physiological effects, and clinical implications, supported by data tables and case studies.

Overview of GLP-1(7-36) Amide

GLP-1(7-36) amide is derived from the proglucagon molecule and is primarily secreted by the intestinal L-cells in response to nutrient intake. It plays a crucial role in glucose homeostasis by enhancing insulin secretion in a glucose-dependent manner. The peptide has a higher stability compared to its non-amidated counterpart, GLP-1(7-37), which contributes to its prolonged biological activity in circulation .

GLP-1(7-36) amide exerts its effects through several mechanisms:

- Insulin Secretion : It stimulates insulin gene transcription and secretion from pancreatic β-cells, particularly under hyperglycemic conditions .

- Glucagon Suppression : The peptide reduces glucagon secretion from pancreatic α-cells, further aiding in glucose regulation .

- Gastric Emptying : GLP-1(7-36) amide delays gastric emptying, which helps regulate postprandial blood sugar levels .

- Neuroprotective Effects : It exhibits antiapoptotic effects on neurons, suggesting potential benefits in neurodegenerative conditions .

Biological Activity Data

The following table summarizes key biological activities and effects of GLP-1(7-36) amide:

Clinical Studies and Case Reports

Numerous studies highlight the clinical relevance of GLP-1(7-36) amide:

- Type 2 Diabetes Management : In a clinical trial involving type 2 diabetic patients, administration of GLP-1(7-36) amide significantly improved glycemic control by normalizing fasting hyperglycemia and enhancing insulin sensitivity .

- Type 1 Diabetes Research : A study involving subjects with type 1 diabetes demonstrated that GLP-1(7-36) amide infusion led to increased splanchnic glucose uptake, suggesting its potential role in managing this condition as well .

- Cardiovascular Effects : Research indicates that GLP-1(7-36) amide can improve cardiac function in patients with heart failure. Infusions at specific dosages showed enhancements in left ventricular function during stress tests .

Propiedades

IUPAC Name |

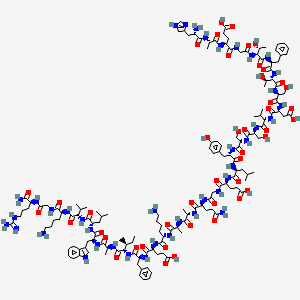

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHNMHAUYICORS-KTKZVXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H226N40O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107444-51-9 | |

| Record name | Glucagon-like peptide 1 (7-36) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: GLP-1(7-36) primarily exerts its effects by binding to the Glucagon-like Peptide-1 Receptor (GLP-1R). This interaction triggers a cascade of intracellular events, mainly through the activation of adenylate cyclase. [, , , , ] This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [, , , , , ] PKA then phosphorylates downstream targets involved in various cellular processes, including insulin secretion, glucagon suppression, and neuroprotection. [, , , , ]

ANone: While the provided research highlights the biological activity and mechanisms of GLP-1(7-36), it lacks specific details about its molecular formula, weight, and spectroscopic data. For precise structural information, further research and characterization studies are recommended.

ANone: The provided research focuses on the biological activity and effects of GLP-1(7-36) rather than its material compatibility and stability under various conditions. To explore these aspects, consult specialized material science or pharmaceutical formulation literature.

A: No, GLP-1(7-36) functions as a peptide hormone and does not exhibit catalytic properties. Its primary role involves binding to its receptor and initiating intracellular signaling cascades, rather than directly catalyzing chemical reactions. [, , ]

A: Research demonstrates that the N-terminal histidine of GLP-1(7-36) is crucial for its insulinotropic activity. [] Modifications at positions 10, 15, and 17 also significantly affect its binding affinity and activity. [] Truncated forms, such as GLP-1(9-36), exhibit different pharmacological profiles and might interact with receptors other than GLP-1R. [, , , ]

A: GLP-1(7-36) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , ] This short half-life necessitates strategies for improving its stability and bioavailability. [, ] Research explores the development of DPP-4 resistant analogues and alternative delivery systems, such as intranasal administration, to overcome these limitations. [, ]

ANone: The provided research primarily focuses on the biological effects of GLP-1(7-36) and does not address SHE regulations. Adherence to relevant safety and handling guidelines is crucial when working with this compound.

A: GLP-1(7-36) is rapidly metabolized by DPP-4, resulting in a short half-life of 1-2 minutes. [, ] Intravenous administration leads to a rapid increase in plasma insulin levels and a decrease in plasma glucose levels. [] The peptide's actions are mediated by its binding to GLP-1R, leading to insulin secretion, glucagon suppression, and other downstream effects. [, , , ]

ANone: GLP-1(7-36) has demonstrated efficacy in both in vitro and in vivo settings:

- In vitro: It stimulates insulin secretion in a glucose-dependent manner in isolated pancreatic islets and insulinoma cell lines. [, , , , ] It also influences lipid metabolism by stimulating fatty acid synthesis in adipose tissue explants. []

- In vivo: Animal studies have shown that GLP-1(7-36) improves glucose tolerance and lowers blood glucose levels in diabetic models. [, , ]

ANone: The research primarily focuses on the beneficial effects of GLP-1(7-36), with limited information on its toxicological profile. While GLP-1(7-36) itself is generally considered safe, long-term studies are needed to assess potential adverse effects.

A: Research highlights the challenge of GLP-1(7-36)'s short half-life due to rapid degradation by DPP-4. [] Strategies to improve its delivery and targeting include:

- Development of DPP-4 resistant analogues: These analogues exhibit prolonged half-lives and enhanced efficacy. [, ]

- Alternative delivery systems: Intranasal administration has shown promise in preclinical and clinical studies. []

ANone: The research mentions various analytical methods employed:

- Radioimmunoassay: This technique is used to quantify hormone levels, including GLP-1(7-36), in plasma and tissue samples. [, , , , ]

- Radioligand binding assays: These assays help characterize receptor binding properties and determine the affinity of ligands like GLP-1(7-36) for their receptors. [, , , ]

- Mass spectrometry: This technique identifies and characterizes GLP-1(7-36) and its metabolites in various biological matrices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.